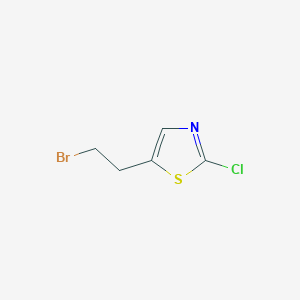![molecular formula C11H19NO3 B13599428 tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate](/img/structure/B13599428.png)
tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate: is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro[22]pentane core, which is a bicyclic system where two rings share a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate typically involves the reaction of a spiro[2.2]pentane derivative with tert-butyl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate can undergo oxidation to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its carbamate group can form covalent bonds with active site residues in enzymes, providing insights into enzyme function.
Medicine: The compound has potential applications in drug discovery and development. Its spirocyclic structure can enhance the stability and bioavailability of drug candidates. The carbamate group can also act as a prodrug moiety, releasing active compounds in vivo.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.
Mechanism of Action
The mechanism of action of tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic residues in enzyme active sites, inhibiting enzyme activity. The spirocyclic structure can also enhance binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
tert-butylN-(hydroxymethyl)carbamate: Similar structure but lacks the spirocyclic core.
tert-butylN-(spiro[2.2]pentan-1-yl)carbamate: Similar structure but lacks the hydroxymethyl group.
tert-butylN-(hydroxymethyl)cyclopentylcarbamate: Similar structure but with a cyclopentyl ring instead of a spiro[2.2]pentane core.
Uniqueness: The uniqueness of tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate lies in its spirocyclic structure, which imparts distinct chemical and physical properties. The combination of a spiro[2.2]pentane core, a hydroxymethyl group, and a carbamate functional group makes it a versatile compound with diverse applications in various fields.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)spiro[2.2]pentan-2-yl]carbamate |
InChI |
InChI=1S/C11H19NO3/c1-9(2,3)15-8(14)12-11(7-13)6-10(11)4-5-10/h13H,4-7H2,1-3H3,(H,12,14) |
InChI Key |
XDOUBDNRRCDYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC12CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


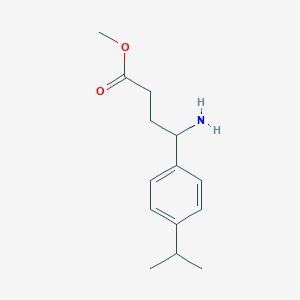


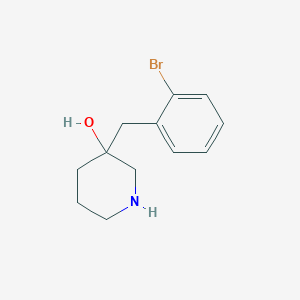
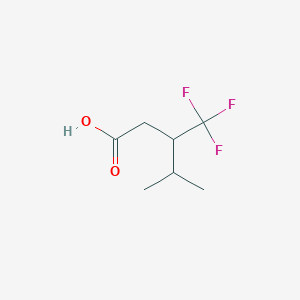
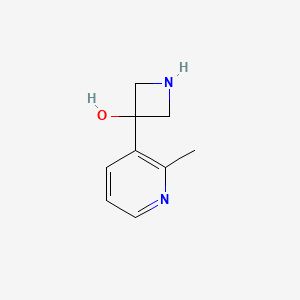
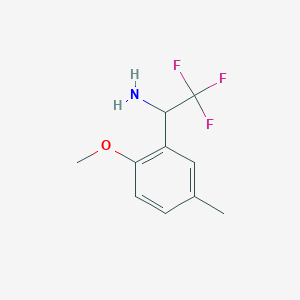
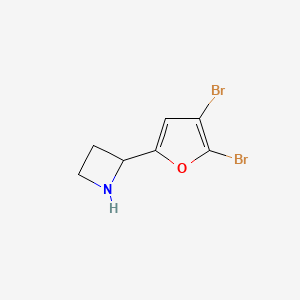



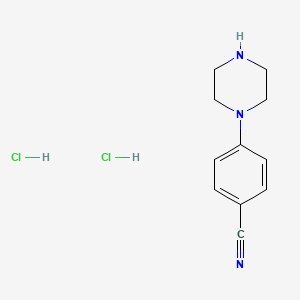
![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid](/img/structure/B13599420.png)
